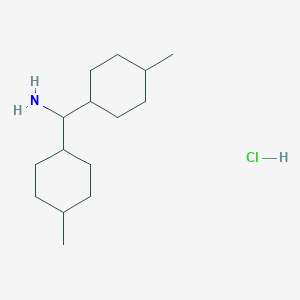
Bis(4-methylcyclohexyl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bis(4-methylcyclohexyl)methanamine;hydrochloride” likely refers to a compound that contains two 4-methylcyclohexyl groups attached to a central methanamine molecule, with a hydrochloride counterion .
Molecular Structure Analysis
The molecular structure of this compound would likely feature two 4-methylcyclohexyl groups attached to a central nitrogen atom, with a hydrogen atom also attached to the nitrogen to form the methanamine part of the molecule . The presence of the hydrochloride indicates that the compound is likely a salt, with the chloride ion balancing the positive charge on the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of the hydrochloride salt. Generally, amines are polar compounds and can form hydrogen bonds, which would suggest that this compound is likely soluble in water .Applications De Recherche Scientifique
Environmental and Health Impacts of Bisphenols
Endocrine Disruption : Many studies have focused on bisphenols like BPA and their ability to act as endocrine disruptors. These chemicals can interfere with hormonal functions, potentially leading to reproductive health issues in both wildlife and humans. The mechanisms of action include agonist or antagonist interactions with nuclear receptors, influencing estrogenic and androgenic pathways (Bonefeld‐Jørgensen et al., 2007).
Reproductive Toxicity : Research has shown that exposure to bisphenols can adversely affect reproductive health, impacting fertility, early pregnancy, and in utero development. These effects are evident across multiple species, including humans, and highlight the significance of understanding the reproductive toxicity of chemicals like bisphenols (Cummings, 1997).
Epigenetic Effects : Bisphenols have been studied for their potential to cause epigenetic changes, which can affect gene expression and potentially lead to long-term health effects. These epigenetic mechanisms may play a role in how bisphenols exert their endocrine-disrupting effects, influencing health across generations (Kundakovic & Champagne, 2011).
Occupational Exposure : Studies have also focused on the health risks associated with occupational exposure to bisphenols, indicating that individuals in certain industries may face higher risks of adverse health effects due to increased exposure levels. The need for more comprehensive assessments of exposure and associated health effects in occupational settings has been emphasized (Ribeiro et al., 2017).
Propriétés
IUPAC Name |
bis(4-methylcyclohexyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N.ClH/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14;/h11-15H,3-10,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYCVMTUDYWFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C2CCC(CC2)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylcyclohexyl)methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

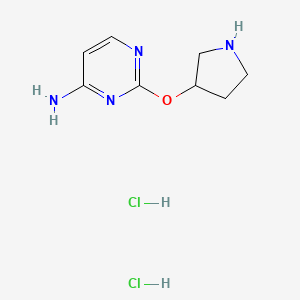
![diethyl 3-methyl-5-({[(4-(4-nitrophenyl)-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2808843.png)
![(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2808844.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2808845.png)
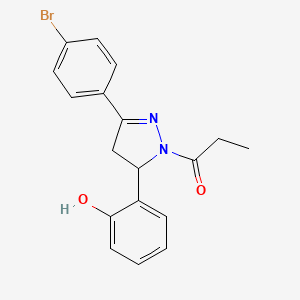
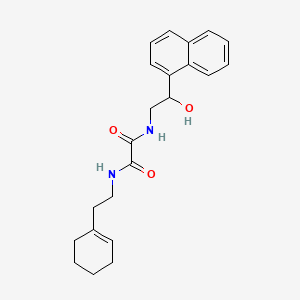
![7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2808850.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2808853.png)
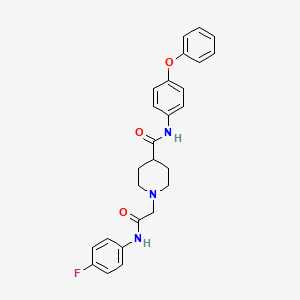

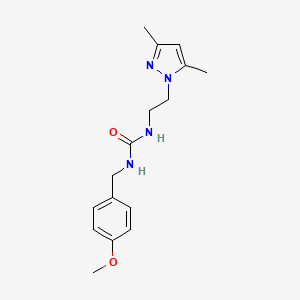
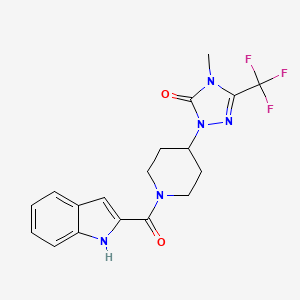
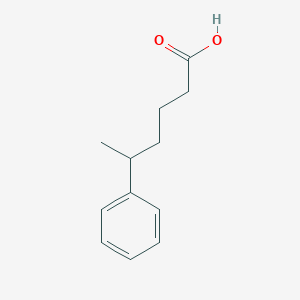
![2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2808863.png)